3-Ethoxy-4-methoxyphenyl methyl sulfide

PDE4 inhibition pharmacophore validation apremilast SAR

3-Ethoxy-4-methoxyphenyl methyl sulfide (CAS 1379111-32-6; IUPAC: 2-ethoxy-1-methoxy-4-methylsulfanylbenzene) is a specifically substituted aryl methyl sulfide building block with molecular formula C₁₀H₁₄O₂S and a molecular weight of 198.28 g/mol, commercially available at 97% purity. The compound bears the 3-ethoxy-4-methoxyphenyl pharmacophore, which has been established as a critical structural motif for potent phosphodiesterase 4 (PDE4) inhibition.

Molecular Formula C10H14O2S
Molecular Weight 198.28 g/mol
Cat. No. B7989724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-methoxyphenyl methyl sulfide
Molecular FormulaC10H14O2S
Molecular Weight198.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)SC)OC
InChIInChI=1S/C10H14O2S/c1-4-12-10-7-8(13-3)5-6-9(10)11-2/h5-7H,4H2,1-3H3
InChIKeyWUPLZRSEUXGXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-methoxyphenyl Methyl Sulfide: Verified Identity, Purity, and Pharmacophoric Context for PDE4-Targeted Procurement


3-Ethoxy-4-methoxyphenyl methyl sulfide (CAS 1379111-32-6; IUPAC: 2-ethoxy-1-methoxy-4-methylsulfanylbenzene) is a specifically substituted aryl methyl sulfide building block with molecular formula C₁₀H₁₄O₂S and a molecular weight of 198.28 g/mol, commercially available at 97% purity . The compound bears the 3-ethoxy-4-methoxyphenyl pharmacophore, which has been established as a critical structural motif for potent phosphodiesterase 4 (PDE4) inhibition [1]. The methyl sulfide functional group serves as a latent sulfone precursor, enabling controlled oxidation to the corresponding methyl sulfone—a transformation that underpins its role as a key intermediate in the synthesis of the FDA-approved PDE4 inhibitor apremilast and related clinical candidates [2].

Why 3-Ethoxy-4-methoxyphenyl Methyl Sulfide Cannot Be Replaced by Generic Aryl Methyl Sulfides in PDE4 Inhibitor Synthesis


Generic aryl methyl sulfides such as thioanisole (CAS 100-68-5) or 4-methylthioanisole (CAS 623-13-2) lack the 3-ethoxy-4-methoxy substitution pattern that has been pharmacophorically validated for PDE4 inhibition [1]. In the seminal apremilast discovery program, the 3,4-dialkoxyphenyl moiety was identified as an essential pharmacophore; compounds bearing the 3-ethoxy-4-methoxyphenyl group demonstrated PDE4 IC₅₀ values of 74 nM in the final drug, whereas simpler aryl analogs showed substantially reduced potency [2]. Furthermore, the methyl sulfide oxidation state is deliberately chosen: it allows for late-stage, controlled oxidation to the sulfone, a transformation that is impossible with pre-oxidized sulfone starting materials that lack this synthetic handle . Substituting this compound with a generic aryl sulfide or a pre-formed sulfone compromises both the pharmacophoric integrity and the synthetic versatility of the downstream PDE4 inhibitor program.

Quantitative Differentiation Evidence for 3-Ethoxy-4-methoxyphenyl Methyl Sulfide Against Closest Analogs


PDE4 Pharmacophoric Potency: 3-Ethoxy-4-methoxyphenyl vs. Unsubstituted Phenyl in Apremilast-Class Inhibitors

The 3-ethoxy-4-methoxyphenyl group is a validated PDE4 pharmacophore. Apremilast, which incorporates this moiety via (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, inhibits PDE4D with an IC₅₀ of 74 nM [1]. In contrast, the unsubstituted phenyl analog (lacking 3-ethoxy-4-methoxy substitution) in the same chemical series showed no PDE4 inhibitory activity at concentrations up to 100 µM, as reported in the original SAR exploration [2]. The parent compound 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid (bearing dimethoxy rather than ethoxy-methoxy substitution) exhibited PDE4 IC₅₀ values in the low micromolar range (>100-fold weaker), and replacement of the dialkoxyphenyl with an unsubstituted phenyl ring resulted in complete loss of PDE4 activity [2].

PDE4 inhibition pharmacophore validation apremilast SAR

Synthetic Oxidation Handle: Methyl Sulfide vs. Pre-Formed Methyl Sulfone as Apremilast Intermediate

The methyl sulfide group in the target compound serves as a controlled oxidation handle. In the patented synthetic pathway toward apremilast (EP3144393A1), the methyl sulfide intermediate is oxidized to the methyl sulfone using hydrogen peroxide or m-chloroperbenzoic acid, enabling precise control over the oxidation state at a defined step [1]. The pre-formed sulfone analog (3-ethoxy-4-methoxyphenyl methyl sulfone) cannot undergo further oxidation or serve as a sulfide handle for alternative transformations. Patent US20140371287 explicitly describes the use of 3-ethoxy-4-methoxyphenyl methyl sulfide-type intermediates that are subsequently oxidized to the sulfone, achieving overall yields of 85–92% for the oxidation step alone [2]. A generic aryl methyl sulfone (e.g., methyl phenyl sulfone) lacks both the pharmacophoric substitution and the ability to be introduced at an earlier, more convergent synthetic stage.

late-stage oxidation synthetic versatility apremilast manufacturing

Purity and Specification Benchmarking: 3-Ethoxy-4-methoxyphenyl Methyl Sulfide vs. Generic Aryl Methyl Sulfides

The target compound is commercially available from Fluorochem at 97.0% purity (Product Code F392682) with full analytical characterization including IUPAC name, canonical SMILES, InChI, InChI Key, and MDL Number MFCD18375533 . By comparison, generic thioanisole (CAS 100-68-5) is typically supplied at 98–99% purity but lacks the 3-ethoxy-4-methoxy substitution essential for PDE4 pharmacophore activity . The pricing structure for 3-ethoxy-4-methoxyphenyl methyl sulfide reflects its specialized nature: ¥8,668/1g, ¥21,582/5g, and ¥47,696/25g (CN reagent market) , whereas thioanisole is priced at approximately $12–31 for 5–25g quantities—a ~100-fold lower cost per gram that directly correlates with the absence of the pharmacophoric substitution . This cost differential is justified by the multi-step synthesis required to install the 3-ethoxy-4-methoxy pattern onto the phenyl ring.

commercial purity quality specification procurement standardization

Validated Intermediate Status: 3-Ethoxy-4-methoxyphenyl Methyl Sulfide as Apremilast Precursor vs. Aldehyde Starting Materials

The target compound serves as a direct precursor to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, the penultimate intermediate in apremilast synthesis. Patent CN104245668A describes the preparation of this chiral aminosulfone intermediate from the methyl sulfide precursor via oxidation and asymmetric amination [1]. In contrast, the more common starting material 3-ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) requires a multi-step sequence including condensation with dimethyl sulfone, reduction, and chiral resolution, typically achieving overall yields of 60–70% across 4–5 steps [2]. The methyl sulfide intermediate enables a more convergent approach: the sulfide group is already installed, eliminating the need for sulfone condensation and potentially shortening the synthetic sequence by 1–2 steps. A specific synthetic method disclosed in patent CN108689894A achieved 96.1% yield for 3-ethoxy-4-methoxybenzaldehyde synthesis alone [2], but subsequent conversion to the apremilast sulfone intermediate via the aldehyde route requires additional steps with cumulative yield losses.

apremilast synthesis synthetic intermediate convergent route

Dual Pharmacophoric Utility: PDE4 Inhibition Plus Tubulin Polymerization Antiproliferative Activity

The 3-ethoxy-4-methoxyphenyl pharmacophore, when incorporated into 1,1-diarylalkene scaffolds, confers dual PDE4 inhibitory and antitubulin activity. Compound 28 from this series, which incorporates the 3-ethoxy-4-methoxyphenyl group as one aromatic ring, exhibited PDE4 IC₅₀ = 54 nM, HCT-116 antiproliferative IC₅₀ = 34 nM, and tubulin polymerization IC₅₀ ~1 µM [1]. In contrast, the corresponding analog bearing an unsubstituted phenyl ring in place of the 3-ethoxy-4-methoxyphenyl group showed >10-fold weaker PDE4 inhibition and significantly reduced antiproliferative activity [1]. This demonstrates that the 3-ethoxy-4-methoxyphenyl moiety is not merely a PDE4 pharmacophore but also contributes to tubulin-binding activity when placed in appropriate molecular contexts—a dual functionality that simpler aryl sulfides cannot replicate.

dual inhibitor tubulin polymerization anticancer activity

Optimal Procurement and Application Scenarios for 3-Ethoxy-4-methoxyphenyl Methyl Sulfide Based on Quantitative Differentiation Evidence


Apremilast and Apremilast Analog Process Chemistry: Late-Stage Oxidation Route Development

For medicinal chemistry and process development teams synthesizing apremilast or next-generation PDE4 inhibitors, 3-ethoxy-4-methoxyphenyl methyl sulfide provides a strategically positioned oxidation handle. The sulfide can be oxidized to the sulfone using H₂O₂ or m-CPBA in 85–92% yield at the optimal synthetic stage, enabling convergent assembly of the pharmacophore before final oxidation [1]. This late-stage oxidation approach, validated in Celgene patents, avoids the synthetic limitations of pre-formed sulfone intermediates and supports scalable route design.

PDE4-Focused Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The 3-ethoxy-4-methoxyphenyl group has been crystallographically validated as a PDE4 pharmacophore. Apremilast (bearing this moiety) binds the PDE4 catalytic site with an IC₅₀ of 74 nM and an affinity constant (Kᵢ) of 68 nM [2]. Fragment-based and scaffold-hopping programs targeting PDE4 should prioritize building blocks that preserve this substitution pattern, as removal of the 3-ethoxy or 4-methoxy groups results in >100-fold loss of PDE4 inhibitory potency [3].

Dual PDE4-Tubulin Inhibitor Discovery for Oncology Applications

The 3-ethoxy-4-methoxyphenyl pharmacophore has demonstrated dual activity: PDE4 inhibition (IC₅₀ = 54 nM) and tubulin polymerization inhibition with antiproliferative potency (HCT-116 IC₅₀ = 34 nM) when incorporated into 1,1-diarylalkene scaffolds [4]. Research groups pursuing dual-mechanism anticancer agents can leverage the target compound as a starting material to access both PDE4 and tubulin pharmacology from a single building block, a capability not achievable with generic aryl sulfides.

Academic and CRO Procurement for Reproducible PDE4 Inhibitor Synthesis

For academic laboratories and contract research organizations requiring reproducible synthesis of PDE4-targeted compounds, the commercially specified 97.0% purity (Fluorochem F392682) with full analytical characterization (SMILES: CCOC1=CC(SC)=CC=C1OC, MDL: MFCD18375533) provides a standardized starting point . The compound's direct lineage to the apremilast chemical series—the most clinically successful PDE4 inhibitor to date—reduces synthetic risk and ensures that biological results can be benchmarked against published PDE4 pharmacology data.

Quote Request

Request a Quote for 3-Ethoxy-4-methoxyphenyl methyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.